

# Application Notes and Protocols for Assessing Carcass Composition Following Revalor® Administration

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## Compound of Interest

Compound Name: *Revalor*

Cat. No.: *B1205055*

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## Introduction

**Revalor®**, a widely utilized growth-promoting implant in the beef industry, is a combination of the synthetic androgen, trenbolone acetate (TBA), and the natural estrogen, estradiol (E2). Its administration is known to significantly enhance muscle growth and improve feed efficiency in cattle.[1] Accurate assessment of the resulting changes in carcass composition is crucial for research and development in animal science and for optimizing beef production. These application notes provide detailed protocols for various techniques used to evaluate carcass composition in cattle treated with **Revalor®**, along with a summary of expected quantitative outcomes and an overview of the underlying signaling pathways.

## I. Techniques for Carcass Composition Assessment

The evaluation of carcass composition can be broadly categorized into direct and indirect methods. Direct methods, while highly accurate, are invasive and involve the physical and chemical separation of carcass components. Indirect methods are non-invasive and predict carcass composition based on various physical properties.

### A. Direct Methods

#### 1. Physical Dissection

This is the gold standard for determining the precise weight of muscle, fat, and bone in a carcass. It involves the meticulous separation of the carcass into its constituent tissues.

## 2. Chemical Analysis

This method determines the chemical composition of the carcass, including moisture, protein, fat (lipid), and ash content. It is highly accurate but destructive and labor-intensive.

## B. Indirect (Non-Invasive) Methods

### 1. Real-Time Ultrasound (RTU)

Ultrasound technology is a widely used, non-invasive method for estimating carcass traits in live animals.<sup>[1][2]</sup> It utilizes sound waves to create images of internal body structures, allowing for the measurement of key indicators of carcass composition.<sup>[1]</sup>

### 2. Dual-Energy X-ray Absorptiometry (DXA)

DXA is a rapid and accurate non-invasive technique that measures bone mineral content, fat mass, and lean mass by assessing the differential attenuation of two X-ray beams.<sup>[3]</sup>

### 3. Bioelectrical Impedance Analysis (BIA)

BIA is a non-invasive method that estimates body composition based on the principle that lean tissue, with its higher water content, conducts electricity more easily than fat tissue.<sup>[4]</sup>

## II. Experimental Protocols

### Protocol 1: Real-Time Ultrasound (RTU) Assessment

Objective: To non-invasively estimate ribeye area, backfat thickness, and intramuscular fat percentage (marbling) in live cattle.

Materials:

- Real-time ultrasound scanner with a 3.5 to 5.0 MHz linear array transducer
- Standoff pad

- Vegetable oil or other acoustic couplant
- Clippers
- Animal handling facilities (squeeze chute)
- Computer with image analysis software

#### Procedure:

- **Animal Preparation:** Secure the animal in a squeeze chute to minimize movement.<sup>[5]</sup> Clip the hair from the scanning areas (between the 12th and 13th ribs and over the rump) to ensure good transducer contact.<sup>[6]</sup>
- **Acoustic Coupling:** Apply a generous amount of acoustic couplant (vegetable oil) to the clipped areas to eliminate air pockets between the transducer and the animal's skin.
- **Image Acquisition:**
  - **Ribeye Area (REA) and Backfat Thickness (BF):** Place the transducer perpendicular to the longissimus dorsi (ribeye) muscle between the 12th and 13th ribs.<sup>[2]</sup> Capture a cross-sectional image.
  - **Rump Fat Thickness:** Place the transducer over the rump, between the hooks and pins, to measure fat depth.<sup>[1]</sup>
  - **Intramuscular Fat (IMF %):** Capture four longitudinal images parallel to the backbone between the 12th and 13th ribs.<sup>[6]</sup>
- **Image Analysis:** Use specialized software to interpret the captured images.
  - Trace the boundary of the longissimus dorsi muscle to calculate the ribeye area (in square inches).
  - Measure the fat depth over the ribeye at a point three-fourths of the lateral length of the muscle.

- The software will analyze the pixel intensity and distribution within the longitudinal images to estimate the percentage of intramuscular fat, which correlates with marbling score.[1]

## Protocol 2: Dual-Energy X-ray Absorptiometry (DXA)

Objective: To determine the bone mineral content, fat mass, and lean mass of a beef carcass.

Materials:

- DXA scanner calibrated for large animal carcasses
- Platform or table to support the carcass
- Computer with DXA analysis software

Procedure:

- Carcass Preparation: After slaughter and dressing, split the carcass into two halves.
- Scanning: Place one half of the chilled carcass on the DXA scanner table.
- Data Acquisition: Initiate the scan according to the manufacturer's instructions. The scanner will pass over the entire carcass, emitting two different energy level X-rays.
- Data Analysis: The software analyzes the differential attenuation of the X-rays to generate a composite image and quantify bone mineral content, fat mass, and lean soft tissue mass in grams or kilograms.[7] The software can also provide regional composition analysis.

## Protocol 3: Bioelectrical Impedance Analysis (BIA)

Objective: To estimate carcass lean and fat mass based on electrical conductivity.

Materials:

- Four-terminal BIA analyzer
- Needle electrodes
- Non-conductive surface

#### Procedure:

- **Animal/Carcass Preparation:** For live animal measurements, the animal should be fasted from feed and water for approximately 20 hours.[8] The animal is sedated and placed on its side on a non-conductive surface.[8] For carcass analysis, the measurements are taken on the hot or chilled carcass.
- **Electrode Placement:** Insert two source electrodes and two receiving electrodes. A common placement for whole-body measurement in live cattle involves placing electrodes in the metacarpal and metatarsal regions.[8]
- **Measurement:** Connect the BIA analyzer to the electrodes and record the resistance (R) and reactance (Xc) values.
- **Data Calculation:** Use prediction equations that incorporate the resistance and reactance values, along with other variables such as body weight and body length, to estimate total body water, fat-free mass, and fat mass.[8][9]

## Protocol 4: Chemical Analysis of Carcass Composition

**Objective:** To determine the precise percentage of water, protein, lipid (fat), and ash in the carcass.

#### Materials:

- Industrial meat grinder
- Homogenizer
- Freeze-dryer
- Soxhlet extraction apparatus or similar lipid extraction system
- Kjeldahl or Dumas apparatus for protein analysis
- Muffle furnace for ash analysis
- Analytical balance

#### Procedure:

- **Carcass Homogenization:** After recording the hot carcass weight, the entire half-carcass (or a representative sample joint like the 9th-10th-11th rib section) is ground multiple times to achieve a homogenous mixture.[\[10\]](#)[\[11\]](#)
- **Sample Preparation:** A representative subsample of the homogenate is taken for analysis.
- **Moisture Determination:** Weigh a sample before and after freeze-drying to determine the water content.
- **Lipid (Fat) Extraction:** Extract the lipid from a dried sample using a solvent (e.g., petroleum ether) in a Soxhlet apparatus. The weight difference before and after extraction gives the lipid content.
- **Protein Determination:** Analyze the nitrogen content of a fat-free, dried sample using the Kjeldahl or Dumas method. Convert the nitrogen content to crude protein content using a conversion factor (typically 6.25).
- **Ash Determination:** Incinerate a sample in a muffle furnace at a high temperature (e.g., 600°C) until all organic matter is burned off. The remaining inorganic residue is the ash content.
- **Calculation:** Express the weight of each component (water, protein, lipid, ash) as a percentage of the initial sample weight.

### III. Quantitative Data on Revalor® Effects

The use of **Revalor®** implants generally leads to increased growth performance and alterations in carcass composition. The following tables summarize typical quantitative effects observed in research studies.

Table 1: Effects of **Revalor®** Implants on Carcass Characteristics in Steers

Carcass Trait	Control (No Implant)	Revalor-IS/S	Revalor-XS
Hot Carcass Weight (lbs)	750	835	835
Rib Fat Thickness (in)	0.50	0.58	0.58
Longissimus (Ribeye) Area (in <sup>2</sup> )	12.8	13.5	13.5
Marbling Score <sup>1</sup>	5.2 (Small <sup>52</sup> )	4.8 (Slight <sup>80</sup> )	4.8 (Slight <sup>80</sup> )

Data adapted from a study on finishing steers.[12] <sup>1</sup>Marbling Score: 4.0-4.99 = Slight, 5.0-5.99 = Small.

Table 2: Effects of **Revalor**® Implants on Carcass Characteristics in Heifers

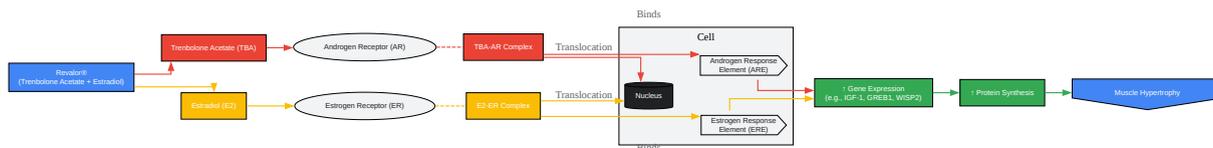
Carcass Trait	Control (No Implant)	Revalor-IH
Hot Carcass Weight (kg)	355	359
12th-rib fat (cm)	1.32	1.34
LM area (cm <sup>2</sup> )	92.3	91.0
Marbling Score <sup>1</sup>	533 (Small <sup>33</sup> )	552 (Small <sup>52</sup> )

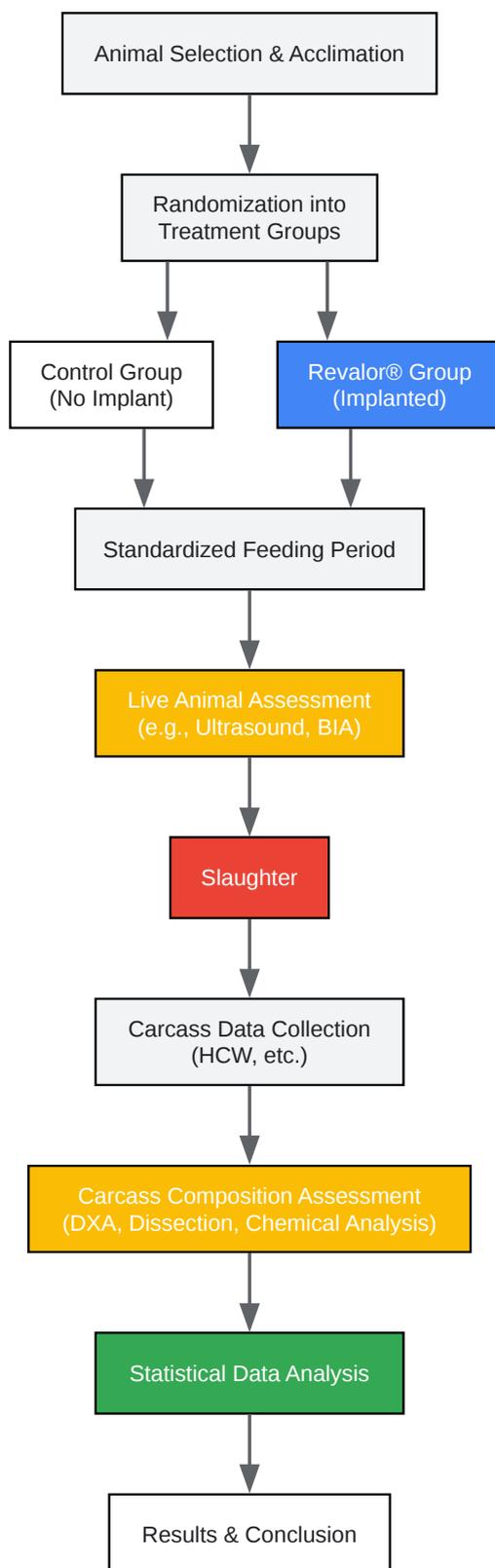
Data adapted from a study on finishing heifers.[13] <sup>1</sup>Marbling Score: 500-599 = Small.

## IV. Signaling Pathways and Experimental Workflows

### Signaling Pathways

The anabolic effects of **Revalor**® are mediated through the interaction of trenbolone acetate and estradiol with their respective receptors in skeletal muscle, leading to a cascade of molecular events that promote muscle protein synthesis and inhibit protein degradation.





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